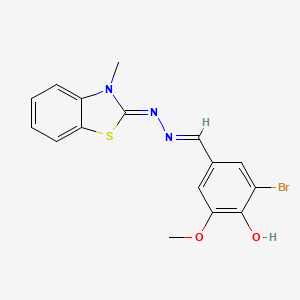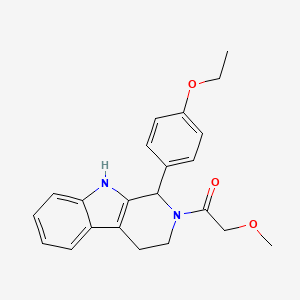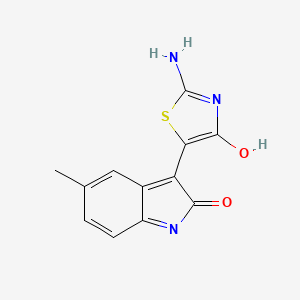
2-(1H-indazol-3-ylcarbonyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indazol-3-ylcarbonyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, commonly known as INDY, is a chemical compound that has been the subject of extensive scientific research. INDY has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of INDY is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and survival. INDY has been shown to inhibit the activity of protein kinase B (PKB), which is a key signaling molecule involved in cell growth and survival. INDY has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), which is another signaling molecule involved in cell growth and survival.
Biochemical and Physiological Effects:
INDY has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that INDY inhibits the growth and proliferation of cancer cells, induces apoptosis in cancer cells, and protects neurons from oxidative stress and inflammation. In vivo studies have shown that INDY inhibits tumor growth in animal models of cancer and improves cognitive function in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using INDY in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways involved in cell growth and survival. However, one limitation of using INDY in lab experiments is that it is a relatively new compound, and its long-term effects on human health are not yet fully understood.
Direcciones Futuras
There are a number of future directions for research on INDY. One area of research is the development of novel INDY derivatives that may have improved therapeutic properties. Another area of research is the study of the long-term effects of INDY on human health. Finally, INDY may be studied in combination with other drugs to determine if it has synergistic effects that could improve its therapeutic potential.
Conclusion:
In conclusion, 2-(1H-indazol-3-ylcarbonyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, or INDY, is a chemical compound that has been extensively studied for its potential therapeutic applications. INDY has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and protect neurons from oxidative stress and inflammation. Further research is needed to fully understand the potential of INDY as a therapeutic agent.
Métodos De Síntesis
The synthesis of INDY involves a multi-step process that begins with the reaction between 2-aminopyridine and 2-bromoacetophenone to form 1-(2-pyridinyl)-2-phenylethanone. This compound is then reacted with hydrazine to form 2-(1H-indazol-3-ylcarbonyl)-1-(2-pyridinyl)ethanone, which is then reduced with sodium borohydride to produce INDY.
Aplicaciones Científicas De Investigación
INDY has been the subject of extensive scientific research due to its potential therapeutic applications. In particular, INDY has been studied for its ability to inhibit the growth and proliferation of cancer cells. INDY has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
INDY has also been studied for its potential neuroprotective effects. INDY has been shown to protect neurons from oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c30-24(22-17-8-2-4-10-19(17)27-28-22)29-14-12-16-15-7-1-3-9-18(15)26-21(16)23(29)20-11-5-6-13-25-20/h1-11,13,23,26H,12,14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJSDKPCDHVYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=N4)C(=O)C5=NNC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6016892.png)

![2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6016914.png)
![1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6016921.png)
![5-(2,4-dichlorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6016928.png)
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6016938.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(3-phenoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6016947.png)
![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B6016954.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6016981.png)
![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6016997.png)
![N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6017002.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6017003.png)